N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide
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Overview
Description
N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide is a complex organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a benzylthio group attached to a dihydropyrimidinone ring, which is further connected to a benzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of the dihydropyrimidinone core, which can be synthesized through a Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The resulting dihydropyrimidinone is then subjected to a thiolation reaction to introduce the benzylthio group. Finally, the benzamide moiety is attached through an amide coupling reaction using benzoyl chloride and a suitable base, such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound has been studied for its potential anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been found to inhibit enzymes such as cyclooxygenase (COX) and certain kinases, which play crucial roles in inflammation and cancer. The benzylthio group is believed to enhance the binding affinity of the compound to these targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2-yl benzamide: Known for its glucokinase activation potential and hypoglycemic effects.
Benzothiazole derivatives: Exhibits significant anti-tubercular activity and is used in the treatment of tuberculosis.
Uniqueness
N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide stands out due to its unique combination of a benzylthio group and a dihydropyrimidinone ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific applications .
Properties
CAS No. |
109315-25-5 |
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Molecular Formula |
C18H15N3O2S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C18H15N3O2S/c22-16(14-9-5-2-6-10-14)20-15-11-19-18(21-17(15)23)24-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,22)(H,19,21,23) |
InChI Key |
GXBTZJHDARQPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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